Superior Lipophilicity (XLogP3) Driven by the Trifluoromethyl Substituent
The target compound exhibits a computed XLogP3 value of 0.5, compared to -0.5 for the non-fluorinated analog azetidin-3-yl(pyrrolidin-1-yl)methanone [1][2]. This 1.0 log unit increase translates to approximately a 10-fold higher partition coefficient, indicating substantially improved membrane permeability potential. The difference is attributable solely to the -CF3 group on the pyrrolidine ring, as all other structural features are identical [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | Azetidin-3-yl(pyrrolidin-1-yl)methanone (CAS 1257293-99-4): -0.5 |
| Quantified Difference | Δ = 1.0 log unit (10-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and oral bioavailability, making the target compound a more suitable starting point for CNS or intracellular drug targets where non-fluorinated analogs would fail due to poor permeability.
- [1] PubChem. (n.d.). Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone (CID 121201195). Retrieved April 27, 2026. View Source
- [2] PubChem. (n.d.). Azetidin-3-yl(pyrrolidin-1-yl)methanone (CID 59605320). Retrieved April 27, 2026. View Source
- [3] Meyer, F. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 52(15), 3077–3094. View Source
